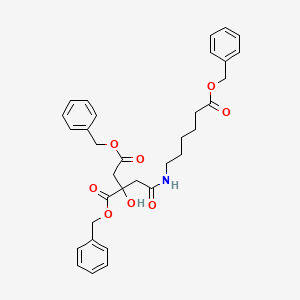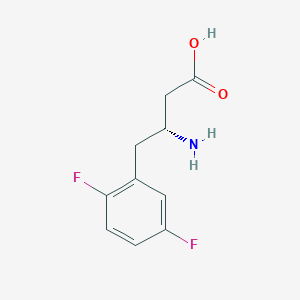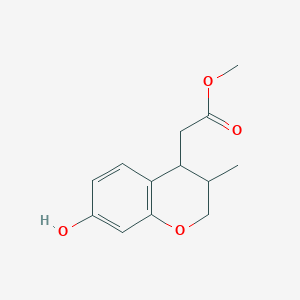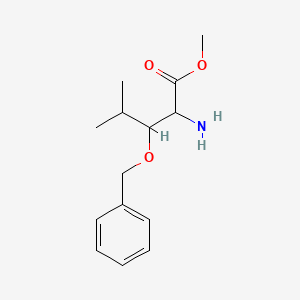
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate typically involves multistep organic synthesis techniques. One common method starts with the preparation of intermediate compounds such as benzyl alcohol and benzaldehyde. These intermediates undergo various reactions, including condensation, oxidation, and esterification, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature, pressure, and pH .
Major Products Formed
Major products formed from these reactions include various substituted benzyl derivatives, ketones, alcohols, and amines. These products can be further utilized in the synthesis of more complex molecules or in various industrial applications .
Applications De Recherche Scientifique
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl ketone: Shares structural similarities but differs in functional groups and reactivity.
Benzyl alcohol: A simpler compound with fewer functional groups.
Benzaldehyde: Another related compound with distinct chemical properties .
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C33H37NO8 |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
dibenzyl 2-hydroxy-2-[2-oxo-2-[(6-oxo-6-phenylmethoxyhexyl)amino]ethyl]butanedioate |
InChI |
InChI=1S/C33H37NO8/c35-29(34-20-12-4-11-19-30(36)40-23-26-13-5-1-6-14-26)21-33(39,32(38)42-25-28-17-9-3-10-18-28)22-31(37)41-24-27-15-7-2-8-16-27/h1-3,5-10,13-18,39H,4,11-12,19-25H2,(H,34,35) |
Clé InChI |
NZADVBRAEORXKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)



![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)

![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

